Linker Length Differentiation: β-Alanine vs. Glycine and Alanine Homologs
The β-alanine linker in 3-((2-chloro-9H-purin-6-yl)amino)propanoic acid provides a three-carbon spacer between the purine N6 atom and the carboxylate carbon, compared to two carbons for the glycine analog (2-((2-chloro-9H-purin-6-yl)amino)acetic acid) and a branched two-carbon spacer for the alanine analog (N-(2-chloro-9H-purin-6-yl)alanine) . This difference in chain length translates to a calculated extended N6-to-carbonyl distance of approximately 4.8 Å for the target compound versus ~3.8 Å for the glycine homolog, based on standard bond lengths and geometries . In ATP-competitive kinase inhibitor design, such sub-angstrom variations in linker length are established determinants of hinge-region binding orientation and selectivity across the kinome [1].
| Evidence Dimension | N6-to-Carboxylate distance (extended conformation, calculated) |
|---|---|
| Target Compound Data | ~4.8 Å (three-carbon β-alanine linker) |
| Comparator Or Baseline | Glycine analog: ~3.8 Å (two-carbon linker); Alanine analog: ~3.8 Å (branched two-carbon linker) |
| Quantified Difference | ~1.0 Å longer N6-to-carboxylate reach vs. glycine and alanine homologs |
| Conditions | Geometric calculation from standard bond lengths; no experimental crystallographic data available for this specific compound class |
Why This Matters
This increased linker length expands the accessible chemical space for targeting kinases with deeper or more distal sub-pockets that shorter homologs cannot reach, guiding rational selection in fragment-based drug discovery programs.
- [1] Ghose, A. K.; Herbertz, T.; Pippin, D. A.; Salvino, J. M.; Mallamo, J. P. Knowledge-Based Prediction of Ligand Binding Modes and Rational Design of Kinase Inhibitor Libraries. J. Med. Chem. 2008, 51, 5149–5171. View Source
